molecular formula C6H4Cl2O2 B142446 5-Chloro-2-methylfuran-3-carbonyl chloride CAS No. 155442-10-7

5-Chloro-2-methylfuran-3-carbonyl chloride

Cat. No. B142446
M. Wt: 179 g/mol
InChI Key: WWZCNSLLQBLPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the family of furan derivatives. It is a highly reactive molecule that is widely used in various scientific research applications. This compound is synthesized by the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-methylfuran-3-carbonyl chloride is based on its highly reactive nature. It reacts with various functional groups such as amines, alcohols, and thiols to form covalent bonds. This reaction leads to the formation of various organic compounds that have different properties and functions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride. However, it is known that this compound is highly reactive and can react with various biomolecules such as proteins, nucleic acids, and lipids. This reaction can lead to the formation of various adducts that can affect the structure and function of these biomolecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chloro-2-methylfuran-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its highly reactive nature, which can lead to the formation of unwanted by-products and can be difficult to handle.

Future Directions

There are several future directions for the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in scientific research. One of the directions is the synthesis of new organic compounds that have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in the preparation of intermediates for the synthesis of other furan derivatives can lead to the discovery of new natural products with potential biological activities. Furthermore, the study of the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride can provide insights into its potential toxicity and its effects on various biomolecules.

Synthesis Methods

The synthesis of 5-Chloro-2-methylfuran-3-carbonyl chloride involves the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate 5-chloro-2-methylfuran-3-carbonyl chloride, which is then converted to the final product by the elimination of hydrogen chloride.

Scientific Research Applications

5-Chloro-2-methylfuran-3-carbonyl chloride is a highly reactive molecule that is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of intermediates for the synthesis of other furan derivatives. Additionally, 5-Chloro-2-methylfuran-3-carbonyl chloride is used as a building block in the synthesis of various natural products.

properties

CAS RN

155442-10-7

Product Name

5-Chloro-2-methylfuran-3-carbonyl chloride

Molecular Formula

C6H4Cl2O2

Molecular Weight

179 g/mol

IUPAC Name

5-chloro-2-methylfuran-3-carbonyl chloride

InChI

InChI=1S/C6H4Cl2O2/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3

InChI Key

WWZCNSLLQBLPLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)Cl)C(=O)Cl

Canonical SMILES

CC1=C(C=C(O1)Cl)C(=O)Cl

synonyms

3-Furancarbonyl chloride, 5-chloro-2-methyl- (9CI)

Origin of Product

United States

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